molecular formula C10H8N2O3 B12870739 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 2230-06-0

1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid

Cat. No.: B12870739
CAS No.: 2230-06-0
M. Wt: 204.18 g/mol
InChI Key: MOUUEBBFRIZAAV-UHFFFAOYSA-N
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Description

1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound that features a unique cyclohepta[b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate carboxylic acids with amines, followed by cyclization reactions under acidic or basic conditions. The use of catalysts such as methanesulfonic acid can enhance the yield and efficiency of the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid stands out due to its unique seven-membered ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2230-06-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-amino-2-oxocyclohepta[b]pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-12-7-5-3-1-2-4-6(7)8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15)

InChI Key

MOUUEBBFRIZAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C(=O)N2N)C(=O)O)C=C1

Origin of Product

United States

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